molecular formula C20H18ClNO3 B11579011 N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]pentanamide

N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]pentanamide

Cat. No.: B11579011
M. Wt: 355.8 g/mol
InChI Key: QEUWCXDCZIPCLJ-UHFFFAOYSA-N
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Description

N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]pentanamide is an organic compound with a complex structure that includes a benzofuran ring, a chlorobenzoyl group, and a pentanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]pentanamide typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the cyclization of 2-hydroxybenzaldehyde with an appropriate acyl chloride to form the benzofuran ring. The chlorobenzoyl group is then introduced through a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride. Finally, the pentanamide chain is attached via an amidation reaction with pentanoyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]pentanamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized to form corresponding quinones.

    Reduction: The chlorobenzoyl group can be reduced to a chlorobenzyl group.

    Substitution: The chlorine atom in the chlorobenzoyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Chlorobenzyl derivatives.

    Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]pentanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]pentanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}pentanamide
  • N-[2-(4-Chlorobenzoyl)-1-benzofuran-3-yl]-4-ethoxybenzamide

Uniqueness

N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]pentanamide is unique due to its specific combination of a benzofuran ring, chlorobenzoyl group, and pentanamide chain. This unique structure imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds .

Properties

Molecular Formula

C20H18ClNO3

Molecular Weight

355.8 g/mol

IUPAC Name

N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]pentanamide

InChI

InChI=1S/C20H18ClNO3/c1-2-3-8-17(23)22-18-15-6-4-5-7-16(15)25-20(18)19(24)13-9-11-14(21)12-10-13/h4-7,9-12H,2-3,8H2,1H3,(H,22,23)

InChI Key

QEUWCXDCZIPCLJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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